

# An In-depth Technical Guide to (4-(tert-Butoxycarbonyl)phenyl)boronic Acid

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## Compound of Interest

Compound Name:	(4-(tert-Butoxycarbonyl)phenyl)boronic acid
Cat. No.:	B1271544

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## Introduction

**(4-(tert-Butoxycarbonyl)phenyl)boronic acid**, a member of the versatile class of organoboron compounds, is a key building block in modern organic synthesis.<sup>[1]</sup> Characterized by a phenyl ring substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) ester group, this bifunctional molecule offers significant utility in medicinal chemistry, drug discovery, and material science.<sup>[1][2][3]</sup> The boronic acid moiety is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.<sup>[1]</sup> The tert-butoxycarbonyl group serves as a stable ester that can influence the compound's solubility and electronic properties or act as a precursor to a carboxylic acid. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, tailored for researchers and professionals in the chemical sciences.

## Core Chemical and Physical Properties

**(4-(tert-Butoxycarbonyl)phenyl)boronic acid** is a white to off-white solid that is stable under recommended storage conditions.<sup>[4]</sup> Like many phenylboronic acids, it is soluble in most polar organic solvents but has limited solubility in non-polar hydrocarbons and is only slightly soluble in water.<sup>[5][6][7]</sup> It is important to note that boronic acids have a tendency to undergo dehydration to form their corresponding trimeric anhydrides, known as boroxines.<sup>[6]</sup>

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	850568-54-6	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>11</sub> H <sub>15</sub> BO <sub>4</sub>	<a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	222.05 g/mol	<a href="#">[8]</a>
Appearance	Solid	<a href="#">[4]</a>
Melting Point	100-106 °C	<a href="#">[4]</a>
Boiling Point	364.3 °C at 760 mmHg	<a href="#">[4]</a>
Solubility	Slightly soluble in water.	<a href="#">[5]</a>

## Spectral Data

Detailed spectral data provides confirmation of the molecular structure. While specific spectra for this exact compound are not publicly available in the search results, the expected characteristics can be inferred from its structure and data for analogous compounds.

Table 2: Expected Spectral Characteristics

Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the tert-butyl protons (singlet, ~1.6 ppm), aromatic protons on the disubstituted benzene ring (two doublets, ~7.5-8.2 ppm), and the acidic protons of the boronic acid group (broad singlet, variable chemical shift).
<sup>13</sup> C NMR	Resonances for the tert-butyl carbons, the quaternary ester carbonyl carbon, and the aromatic carbons, including the carbon atom bonded to the boron (ipso-carbon), which may be broad or difficult to detect.[10]
<sup>11</sup> B NMR	A single broad resonance in the range of 27-30 ppm, characteristic of an sp <sup>2</sup> -hybridized boron atom in an arylboronic acid.[10]
IR Spectroscopy	Characteristic absorption bands for O-H stretching of the boronic acid (broad, ~3200-3500 cm <sup>-1</sup> ), C=O stretching of the ester (~1700-1725 cm <sup>-1</sup> ), B-O stretching (~1300-1400 cm <sup>-1</sup> ), and aromatic C-H and C=C vibrations.[11]
Mass Spectrometry	The molecular ion peak (M <sup>+</sup> ) corresponding to the calculated molecular weight.

## Stability and Reactivity

**Stability:** The compound is generally stable under standard laboratory conditions, though it should be stored in a tightly closed container in a dry, well-ventilated place.[4] It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[4] Under fire conditions, it may decompose to emit toxic fumes.[4] A key stability consideration for boronic acids is the potential for reversible dehydration to form cyclic boroxine trimers, which can impact reactivity in certain applications.[6][12]

**Reactivity:** The primary reactivity of **(4-(tert-Butoxycarbonyl)phenyl)boronic acid** is centered on the boronic acid group.

- Suzuki-Miyaura Cross-Coupling: This is the most prominent application, where the compound serves as a source of a 4-(tert-butoxycarbonyl)phenyl group to be coupled with various organic halides or triflates in the presence of a palladium catalyst and a base.[1][3]
- Esterification and Amidation Catalyst: Phenylboronic acids can act as effective Lewis acid catalysts for the formation of amides and esters from carboxylic acids.[5][13]
- Diol Binding: The boronic acid moiety can form reversible covalent bonds with diols, a property that is widely exploited in the development of sensors and for bioconjugation.[13][14]

## Applications in Research and Development

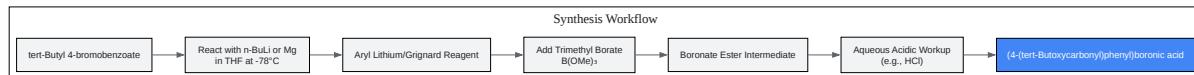
The unique structural features of this reagent make it valuable across several scientific disciplines.

- Drug Discovery and Medicinal Chemistry: It is a crucial intermediate for synthesizing complex molecules and active pharmaceutical ingredients (APIs).[1][2][3] The ability to introduce a substituted phenyl ring is fundamental in scaffold development, and boronic acid-containing molecules themselves have shown significant therapeutic potential, as exemplified by drugs like bortezomib.[15][16]
- Organic Synthesis: It serves as a versatile building block for constructing complex molecular architectures that are otherwise difficult to access.[1]
- Material Science: The compound is used in the synthesis of functional materials, such as polymers and coatings, where the incorporation of the boronic acid moiety can impart specific properties.[1][2]

## Experimental Protocols

### Synthesis of (4-(tert-Butoxycarbonyl)phenyl)boronic acid

A general and effective method for preparing arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route is outlined below.



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Caption: General workflow for the synthesis of arylboronic acids.

#### Methodology:

- Dissolve tert-butyl 4-bromobenzoate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium in hexanes. Stir for 1 hour at -78 °C to ensure complete formation of the aryllithium species.
- To this solution, add trimethyl borate dropwise, maintaining the temperature at -78 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by slowly adding aqueous HCl (1 M).
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

## Purification Protocol

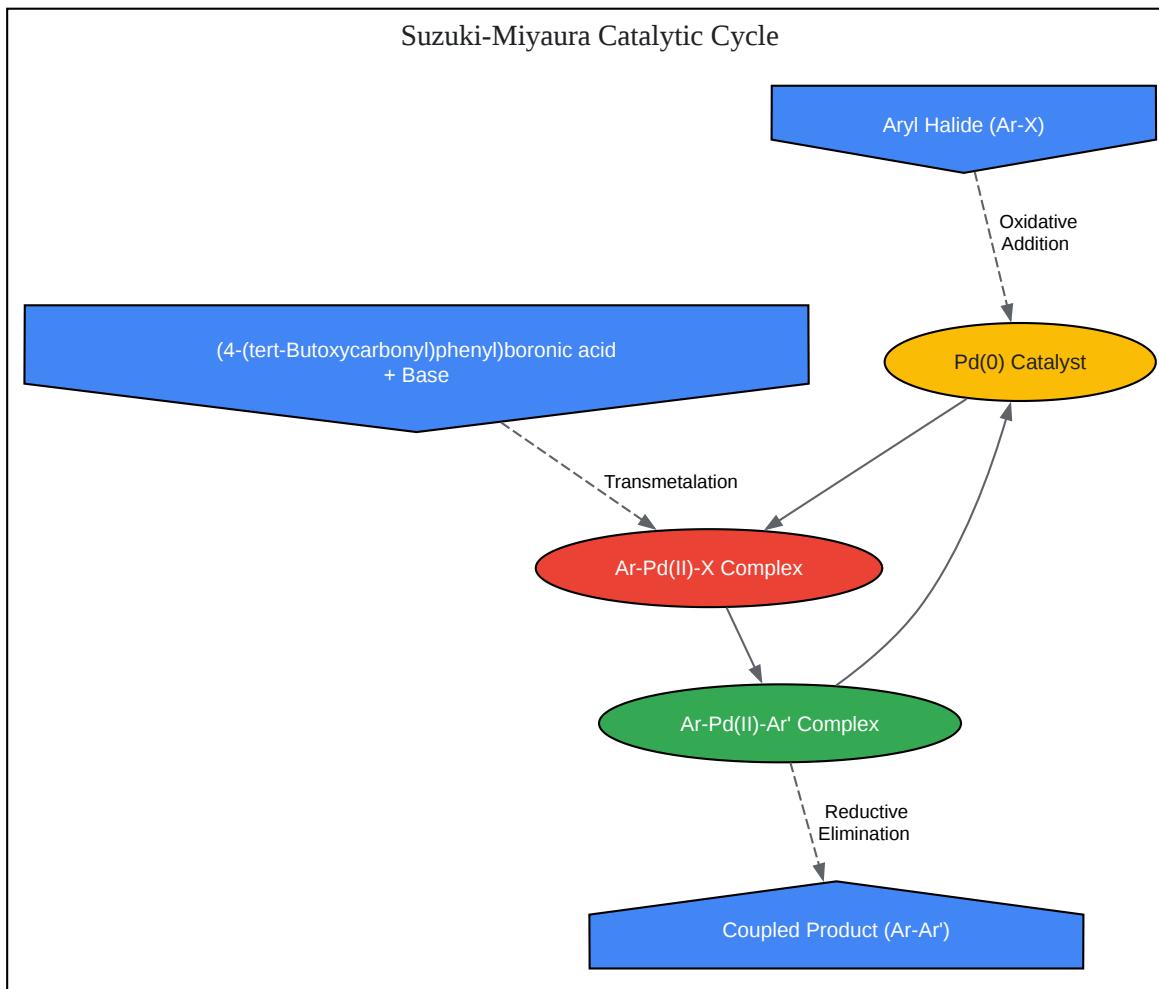
Purification of boronic acids can be challenging due to the potential for boroxine formation. Recrystallization is often the most effective method.[\[17\]](#)

**Methodology:**

- Dissolve the crude boronic acid in a minimum amount of a hot solvent. A mixture of an organic solvent and a non-polar anti-solvent (e.g., ethyl acetate/hexanes) or simply hot water can be effective.[12][18]
- If insoluble impurities are present, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.[12]
- Alternatively, an acid-base extraction can be employed. The boronic acid can be converted to its water-soluble boronate salt with a base, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid.[17][19]

## General Protocol for Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern synthetic chemistry and a primary application of **(4-(tert-Butoxycarbonyl)phenyl)boronic acid**.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology:[20]

- To a reaction vessel, add **(4-(tert-Butoxycarbonyl)phenyl)boronic acid** (1.0-1.5 equivalents), the aryl halide or triflate (1.0 equivalent), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (1-5 mol%), and a base like  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$  (2-3 equivalents).

- Purge the vessel with an inert gas (argon or nitrogen).
- Add a degassed solvent system, such as a mixture of ethanol, toluene, or dioxane and water.
- Heat the reaction mixture with stirring (typically 70-100 °C) and monitor its progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

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